N6,3-Dimethylquinoxaline-5,6-diamine
CAS No.: 92116-67-1
Cat. No.: VC20764982
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 92116-67-1 |
---|---|
Molecular Formula | C10H12N4 |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 6-N,3-dimethylquinoxaline-5,6-diamine |
Standard InChI | InChI=1S/C10H12N4/c1-6-5-13-8-4-3-7(12-2)9(11)10(8)14-6/h3-5,12H,11H2,1-2H3 |
Standard InChI Key | HMNOVNDXASSVGB-UHFFFAOYSA-N |
SMILES | CC1=CN=C2C=CC(=C(C2=N1)N)NC |
Canonical SMILES | CC1=CN=C2C=CC(=C(C2=N1)N)NC |
N6,3-Dimethylquinoxaline-5,6-diamine, also known as 5,6-Quinoxalinediamine, N6,3-dimethyl-(9CI), is a chemical compound with the CAS number 92116-67-1. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. The compound is of interest due to its unique chemical properties and potential applications in various fields.
Synthesis and Applications
While specific synthesis methods for N6,3-Dimethylquinoxaline-5,6-diamine are not detailed in the available literature, quinoxaline derivatives are generally synthesized through condensation reactions involving diamines and dicarbonyl compounds. The compound's potential applications could include roles in organic synthesis, pharmaceuticals, or as intermediates in the production of other chemicals.
Comparison with Similar Compounds
Comparing N6,3-Dimethylquinoxaline-5,6-diamine with other quinoxaline derivatives can provide insights into its potential uses. For example, 6-N,7-dimethylquinoline-5,6-diamine (CAS#: 83407-42-5) has a similar structure but differs in its quinoline backbone and properties .
Comparison Table
Compound | CAS Number | Molecular Formula | Boiling Point |
---|---|---|---|
N6,3-Dimethylquinoxaline-5,6-diamine | 92116-67-1 | C10H12N4 | 376.5°C |
6-N,7-dimethylquinoline-5,6-diamine | 83407-42-5 | C11H13N3 | 379.4°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume